Teichomycin
CAS No.: 61036-62-2
Cat. No.: VC21541741
Molecular Formula: C88H97Cl2N9O33
Molecular Weight: 1879.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 61036-62-2 |
---|---|
Molecular Formula | C88H97Cl2N9O33 |
Molecular Weight | 1879.7 g/mol |
IUPAC Name | 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
Standard InChI | InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) |
Standard InChI Key | BJNLLBUOHPVGFT-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
SMILES | CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES | CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Appearance | Solid powder |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Origin
Discovery and Isolation
Teichomycin was isolated from the fermentation broth of Actinoplanes teichomyceticus, a soil-dwelling actinomycete . The compound is also known as Teicoplanin A2, and its molecular formula is C90H99Cl2N9O34 with a molecular weight of approximately 1921.7 g/mol . The antibiotic belongs to the lipoglycopeptide class, a subgroup of glycopeptide antibiotics that includes vancomycin.
Structural Components
Teichomycin A2 consists of a complex structure featuring a heptapeptide core with glycosylated amino acids and chlorinated aromatic rings . The compound contains five major components, each with a different fatty acid moiety attached to the core structure. This lipophilic side chain distinguishes it from other glycopeptide antibiotics and contributes to its unique pharmacokinetic properties . The molecular structure includes 34 oxygen atoms, 9 nitrogen atoms, and 2 chlorine atoms arranged in an intricate three-dimensional configuration.
Antimicrobial Spectrum and Activity
Gram-Positive Bacteria Susceptibility
Teichomycin demonstrates exceptional activity against a broad range of Gram-positive bacteria. Multiple in vitro studies have confirmed its efficacy against staphylococci (including S. aureus and S. epidermidis), streptococci (including S. pyogenes and enterococci), and anaerobic Gram-positive bacteria such as Propionibacterium acnes, Clostridium perfringens, and Clostridium difficile . Particularly noteworthy is teichomycin's potency against multiply resistant strains, including methicillin-resistant Staphylococcus aureus .
Minimum Inhibitory Concentrations
Studies have documented the impressive in vitro potency of teichomycin against various pathogens. Research indicates that 90% of Staphylococcus aureus and streptococcal strains, including enterococci, were inhibited at concentrations of 0.4 mg/L or less . For Staphylococcus epidermidis, 90% of strains were susceptible to 1.6 mg/L of teichomycin . Against JK diphtheroids (now classified as Corynebacterium jeikeium), the 90% minimal inhibitory concentration (MIC) was reported as 1.56 µg/ml .
Bactericidal Properties
Teichomycin exhibits strong bactericidal activity against actively growing cells of staphylococci and Streptococcus pyogenes, and moderate bactericidal activity against Streptococcus faecalis . For most strains tested, the minimum bactericidal concentrations (MBCs) either equaled or were only twofold higher than the respective MICs, indicating excellent bactericidal efficiency . Higher MBC-to-MIC ratios were observed for enterococci and pneumococci , suggesting somewhat reduced killing activity against these organisms despite good inhibitory effects.
Comparative Analysis with Vancomycin
Antimicrobial Efficacy Comparison
When compared directly with vancomycin, teichomycin consistently demonstrates superior in vitro activity against most Gram-positive pathogens. Studies have shown that teichomycin's minimum inhibitory concentrations were two- to fourfold lower than those of vancomycin against staphylococci and anaerobic bacteria, and two- to eightfold lower against streptococci . This enhanced potency was consistent across multiple studies involving various clinical isolates .
Table 1: Comparative Activity of Teichomycin vs. Vancomycin Against Various Organisms
Organism | Teichomycin MIC Range (µg/ml) | Vancomycin MIC Range (µg/ml) | Fold Difference |
---|---|---|---|
S. aureus | 0.2-0.4 | 0.8-1.6 | 2-4× |
S. epidermidis | 0.4-1.6 | 1.6-3.2 | 2-4× |
Streptococci | 0.1-0.4 | 0.4-3.2 | 2-8× |
Enterococci | 0.2-0.4 | 0.8-3.2 | 2-8× |
C. difficile | 0.2-0.8 | 0.8-1.6 | 2-4× |
JK diphtheroids | 0.78-1.56 | 0.39-0.78 | Comparable |
Adverse Events Comparison
Teichomycin showed substantial advantages over vancomycin in terms of adverse events. The meta-analysis revealed lower rates of skin rash (RR: 0.57; 95%CI: 0.35-0.92), red man syndrome (RR: 0.21; 95%CI: 0.08-0.59), and total adverse events (RR: 0.73; 95%CI: 0.53-1.00) with teichomycin compared to vancomycin . Most notably, teichomycin reduced the risk of nephrotoxicity by approximately one-third (RR: 0.66; 95%CI: 0.48-0.90) .
Pharmacokinetic Properties
Absorption and Distribution
In animal studies, teichomycin demonstrated favorable pharmacokinetic properties. When administered subcutaneously to mice, the compound was well absorbed and exhibited a half-life of approximately 2.5 hours . This relatively long half-life compared to some other antibiotics allows for less frequent dosing, which is advantageous in clinical settings.
In Vivo Efficacy
Teichomycin showed remarkable efficacy in experimental mouse models of infection. It was highly effective in treating experimental septicemias caused by Gram-positive bacteria, with ED50 values (the dose effective in 50% of animals) of less than 1 mg/kg . This potent in vivo activity correlates well with the strong in vitro activity observed against various Gram-positive pathogens.
Synergistic Interactions and Combination Therapy
Combination with Aminoglycosides
Research has demonstrated that teichomycin can act synergistically with aminoglycosides such as gentamicin against certain bacterial species . This synergy may provide enhanced bacterial killing and potentially reduce the emergence of resistance. The nephrotoxicity risk reduction with teichomycin appears to be maintained even when combined with aminoglycosides, with studies showing a significantly lower risk compared to vancomycin-aminoglycoside combinations (RR: 0.51; 95%CI: 0.30-0.88) .
Interaction with Rifampin
When evaluated in combination with rifampin, teichomycin showed similar interaction patterns as vancomycin. Neither antagonism nor significant synergism was observed in most cases, suggesting that these combinations neither diminish nor substantially enhance antimicrobial efficacy . This information is valuable for clinicians considering combination therapies for complex infections.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume